1,3-Propanediol, 2-phenoxy-, dicarbamate
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Overview
Description
1,3-Propanediol, 2-phenoxy-, dicarbamate is a chemical compound with the molecular formula C11H14N2O5 and a molecular mass of 254.24 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-phenoxy-, dicarbamate typically involves the reaction of 1,3-propanediol with phenoxy isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-phenoxy-, dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
1,3-Propanediol, 2-phenoxy-, dicarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its anticonvulsant properties and potential use in the treatment of epilepsy.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-phenoxy-, dicarbamate involves its interaction with specific molecular targets. In the case of its anticonvulsant properties, the compound is believed to modulate the activity of neurotransmitter receptors in the brain, such as the NMDA receptor and GABA receptor. This modulation helps in stabilizing neuronal activity and preventing seizures .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-propanediol dicarbamate: Known for its anticonvulsant properties.
2-Phenylpropane-1,3-diyl dicarbamate: Another compound with similar chemical structure and properties.
Uniqueness
1,3-Propanediol, 2-phenoxy-, dicarbamate stands out due to its unique phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
CAS No. |
25451-16-5 |
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Molecular Formula |
C11H14N2O5 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
(3-carbamoyloxy-2-phenoxypropyl) carbamate |
InChI |
InChI=1S/C11H14N2O5/c12-10(14)16-6-9(7-17-11(13)15)18-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15) |
InChI Key |
YCYZGSQKMQDBBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
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